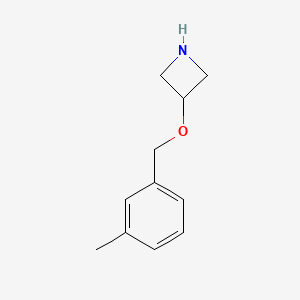

3-((3-Methylbenzyl)oxy)azetidine

Descripción general

Descripción

3-((3-Methylbenzyl)oxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylbenzyl group attached to the oxygen atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)oxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-((3-Methylbenzyl)oxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted azetidines .

Aplicaciones Científicas De Investigación

Chemistry

3-((3-Methylbenzyl)oxy)azetidine serves as a building block in the synthesis of more complex molecules and polymers. Its unique azetidine structure allows for versatile modifications, making it a valuable precursor in organic synthesis.

Biology

Research has indicated potential biological activities of this compound:

- Interaction with Biomolecules: The azetidine ring's strain enhances reactivity, allowing it to interact with various biological targets.

- Investigated for Antibacterial and Antiviral Properties: Preliminary studies suggest activity against specific pathogens.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties :

- Antibacterial Activity: Initial studies show promise in inhibiting bacterial growth.

- Antiviral Potential: Research is ongoing to evaluate its effectiveness against viral infections.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

Research conducted in early 2025 investigated the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through caspase pathway activation, highlighting its potential as a novel anticancer agent.

Mecanismo De Acción

The mechanism of action of 3-((3-Methylbenzyl)oxy)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The compound can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

3-((3-Methylbenzyl)oxy)azetidine is unique due to its specific substitution pattern and the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. The four-membered azetidine ring provides a balance between reactivity and stability, making it suitable for various applications in research and industry .

Actividad Biológica

3-((3-Methylbenzyl)oxy)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Overview of this compound

Chemical Structure and Properties

this compound possesses a four-membered azetidine ring with a 3-methylbenzyl group attached via an ether linkage. The unique structure contributes to its reactivity and biological potential. The azetidine ring is characterized by significant ring strain, which enhances its reactivity towards various biological targets.

The biological activity of this compound is primarily influenced by the following mechanisms:

- Ring Strain Reactivity : The strain in the azetidine ring facilitates nucleophilic attack and electrophilic substitution reactions, allowing the compound to interact with various biomolecules.

- Target Interactions : Preliminary studies suggest that the compound may interact with specific receptors or enzymes, leading to modulation of biological pathways. For instance, it has been explored for its potential as an inhibitor of certain signaling pathways involved in cancer progression .

Anticancer Activity

Research indicates that compounds similar to this compound show promise as anticancer agents. For example, azetidine derivatives have been studied for their ability to inhibit STAT3 signaling, which is often constitutively active in various cancers. In vitro studies have shown that modifications in the azetidine structure can enhance potency against cancer cell lines such as MDA-MB-231 and MDA-MB-468 .

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | STAT3 | |

| Azetidine Amide Derivative | 0.77 | STAT3 | |

| Methyl Ester Analog | 1.8 | Breast Cancer Cells |

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties. Azetidines have been noted for their activity against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Related Compounds

Comparison with Aziridines and Pyrrolidines

Azetidines like this compound are often compared to aziridines and pyrrolidines due to their structural similarities:

| Feature | Azetidines | Aziridines | Pyrrolidines |

|---|---|---|---|

| Ring Size | Four-membered | Three-membered | Five-membered |

| Ring Strain | Moderate | High | Low |

| Reactivity | Moderate | High | Moderate |

| Biological Activity | Anticancer, Antimicrobial | Antiviral, Antibacterial | Antiviral, Neuroprotective |

Uniqueness of this compound

The presence of the 3-methylbenzyl group enhances lipophilicity and may improve membrane permeability compared to simpler azetidines, potentially leading to better bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of azetidine derivatives:

- Synthesis and Evaluation : A study synthesized several azetidine analogs to assess their anticancer properties against resistant cancer cell lines, demonstrating that structural modifications can significantly impact potency .

- Mechanism Elucidation : Research has shown that specific side chains can enhance interaction with molecular targets involved in cancer progression, providing insights into designing more effective therapeutics .

Propiedades

IUPAC Name |

3-[(3-methylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHMMFHPPQFHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.